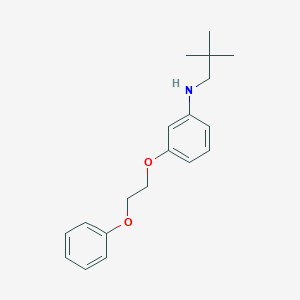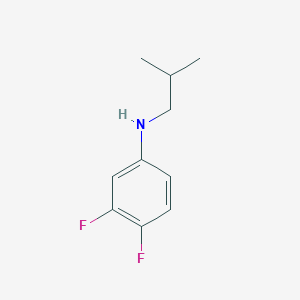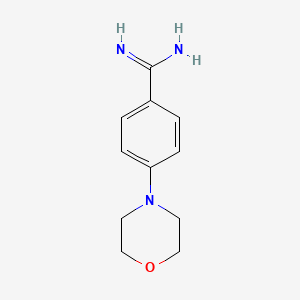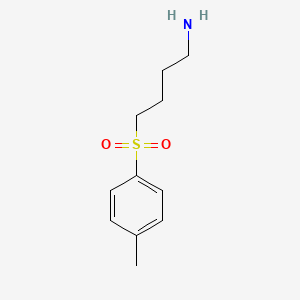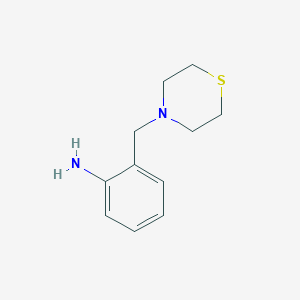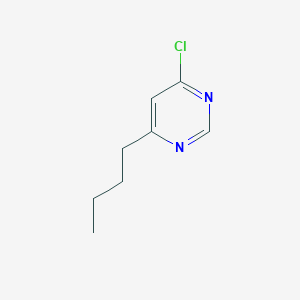
4-Butyl-6-chloropyrimidine
Übersicht
Beschreibung
4-Butyl-6-chloropyrimidine is a chemical compound with the CAS Number: 1105195-64-9 . It has a molecular weight of 170.64 and its IUPAC name is 4-butyl-6-chloropyrimidine . It is typically stored at 4 degrees Celsius . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 4-Butyl-6-chloropyrimidine is1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving 4-Butyl-6-chloropyrimidine were not found, pyrimidines in general are involved in a variety of chemical reactions. For instance, pyrimidines can undergo oxidative annulation involving anilines, aryl ketones, and DMSO as a methine . They can also participate in a ZnCl2-catalyzed three-component coupling reaction .Physical And Chemical Properties Analysis
4-Butyl-6-chloropyrimidine is a liquid at room temperature . It has a molecular weight of 170.64 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Applications
- Scientific Field: Pharmacology and Medicine .
- Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory effects. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application: Numerous methods for the synthesis of pyrimidines are described in the literature. The specific methods and technical details would depend on the specific pyrimidine derivative being synthesized .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR (Structure-Activity Relationship) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Synthesis of New Pyrimidine Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring .
- Methods of Application: The synthesis involves the use of organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
- Results or Outcomes: The introduction of a new hydrophobic side chain using organolithium reagents was achieved. The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct .
Antioxidant Applications
- Scientific Field: Pharmacology and Medicine .
- Summary of Application: Pyrimidines are known to exhibit antioxidant effects. These effects are attributed to their ability to neutralize free radicals, which are harmful compounds that can cause cellular damage .
- Methods of Application: The specific methods and technical details would depend on the specific pyrimidine derivative being synthesized and the experimental setup .
- Results or Outcomes: Studies have shown that a large number of pyrimidines exhibit potent antioxidant effects. Detailed SAR (Structure-Activity Relationship) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antioxidant activities with minimum toxicity .
Antibacterial Applications
- Scientific Field: Microbiology .
- Summary of Application: Pyrimidines have been found to exhibit antibacterial properties. They can inhibit the growth of certain bacteria, making them potentially useful in the treatment of bacterial infections .
- Methods of Application: The specific methods and technical details would depend on the specific pyrimidine derivative being synthesized and the experimental setup .
- Results or Outcomes: A number of pyrimidines have been found to exhibit potent antibacterial effects. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antibacterial activities with minimum toxicity .
Antiviral Applications
- Scientific Field: Virology .
- Summary of Application: Pyrimidines have been found to exhibit antiviral properties. They can inhibit the replication of certain viruses, making them potentially useful in the treatment of viral infections .
- Methods of Application: The specific methods and technical details would depend on the specific pyrimidine derivative being synthesized and the experimental setup .
- Results or Outcomes: A number of pyrimidines have been found to exhibit potent antiviral effects. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antiviral activities with minimum toxicity .
Antifungal Applications
- Scientific Field: Mycology .
- Summary of Application: Pyrimidines have been found to exhibit antifungal properties. They can inhibit the growth of certain fungi, making them potentially useful in the treatment of fungal infections .
- Methods of Application: The specific methods and technical details would depend on the specific pyrimidine derivative being synthesized and the experimental setup .
- Results or Outcomes: A number of pyrimidines have been found to exhibit potent antifungal effects. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antifungal activities with minimum toxicity .
Safety And Hazards
The safety information for 4-Butyl-6-chloropyrimidine includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 4-Butyl-6-chloropyrimidine were not found in the search results, research in the field of pyrimidines is ongoing. There are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
4-butyl-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIWMFWYHDFCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-6-chloropyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline](/img/structure/B1437584.png)
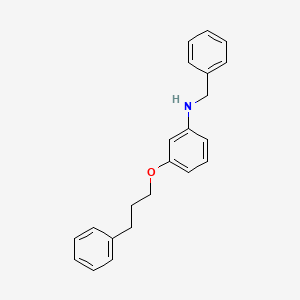
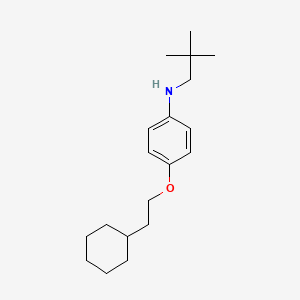
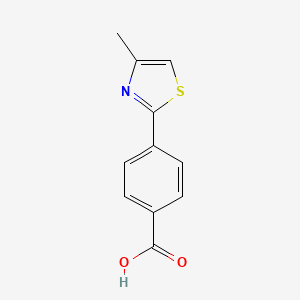
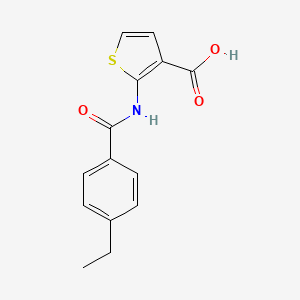
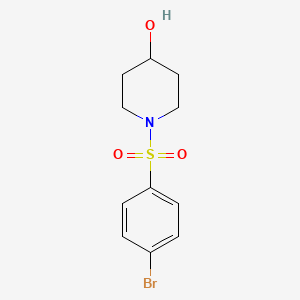
![N-[2-(Pentyloxy)benzyl]-1-ethanamine](/img/structure/B1437592.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1437595.png)
